Tetramethylrhodamine-5-isothiocyanate
Overview
Description
Tetramethylrhodamine-5-isothiocyanate is a fluorescent dye widely used in various scientific fields. It is known for its bright red-orange fluorescence with excitation and emission maxima at approximately 555 nm and 580 nm, respectively . This compound is particularly valuable in biological and chemical research due to its ability to form stable conjugates with biomolecules, making it an essential tool for fluorescence microscopy, flow cytometry, and other imaging techniques .
Mechanism of Action
Target of Action
Tetramethylrhodamine-5-isothiocyanate (5-TRITC; G isomer) is primarily used as a fluorescent dye . It is an amine-reactive compound that can bind to various biological targets, including proteins and nucleic acids . This makes it a versatile tool in biological research, particularly in the fields of cell biology, immunology, and molecular biology .
Mode of Action
The primary mode of action of 5-TRITC involves its interaction with amines . The isothiocyanate group in the compound reacts with amine groups in biological targets to form a thiourea linkage . This reaction allows 5-TRITC to bind to its targets and create bright red-orange fluorescent bioconjugates .
Biochemical Pathways
Instead, it serves as a fluorescent marker that can be used to track the distribution of its targets within biological systems . For instance, it has been used to track the pathway of poly (lactic-co-glycolic) acid (PLGA) and PLGA/chitosan nanoparticles during cell transfection .
Pharmacokinetics
It is known that the compound is soluble in dmso , which may influence its distribution and bioavailability in biological systems
Result of Action
The primary result of 5-TRITC’s action is the creation of fluorescent bioconjugates . These bioconjugates emit bright red-orange fluorescence with excitation/emission maxima at approximately 555/580 nm . This fluorescence can be detected using various imaging techniques, allowing researchers to visualize the distribution and movement of the compound’s targets within biological systems .
Action Environment
The action of 5-TRITC can be influenced by various environmental factors. For instance, the compound’s fluorescence may be affected by the pH and temperature of its environment. Additionally, the presence of other fluorescent compounds could potentially interfere with the detection of 5-TRITC’s fluorescence. It is also important to note that 5-TRITC should be stored in a freezer (-5 to -30°C) and protected from light to maintain its stability .
Biochemical Analysis
Biochemical Properties
Tetramethylrhodamine-5-isothiocyanate is amine-reactive . This means it can interact with various biomolecules, particularly proteins and nucleic acids . The nature of these interactions is covalent, leading to the formation of stable, brightly fluorescent conjugates .
Cellular Effects
In cellular imaging applications, this compound is often conjugated to antibodies and proteins . This allows for the visualization of these molecules within the cellular environment. The bright fluorescence of this compound can influence cell function by providing a means to track the distribution and localization of the conjugated molecules .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to biomolecules through its isothiocyanate group . This reactive group can form a covalent bond with amines, typically those found in proteins . This binding can lead to changes in the fluorescence of the molecule, allowing it to be used as a reporter of molecular interactions .
Temporal Effects in Laboratory Settings
This compound is known for its stability, making it suitable for long-term studies . Over time, the fluorescence of the compound remains relatively stable, although some decrease may occur due to photobleaching . Despite this, this compound continues to be a valuable tool in in vitro and in vivo studies due to its bright fluorescence and stability .
Dosage Effects in Animal Models
The exact dosage can vary depending on the specific application and the molecules to which this compound is being conjugated .
Metabolic Pathways
This compound is not a naturally occurring metabolite and does not participate in metabolic pathways . Once conjugated to a biomolecule, the resulting complex can participate in the metabolic pathways that the biomolecule is involved in .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are largely determined by the biomolecules it is conjugated to . For example, when conjugated to antibodies, the compound can be distributed throughout the cell following the typical antibody distribution pattern .
Subcellular Localization
The subcellular localization of this compound is also dependent on the biomolecules it is conjugated to . For instance, when conjugated to a protein that localizes to the mitochondria, this compound will also localize to the mitochondria . This property makes it a valuable tool for studying the localization of various biomolecules within cells .
Preparation Methods
Tetramethylrhodamine-5-isothiocyanate can be synthesized through several methods. One common approach involves the reaction of tetramethylrhodamine with thiophosgene or its derivatives to introduce the isothiocyanate group . Another method includes the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU, under moderate heating conditions . Industrial production typically follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Tetramethylrhodamine-5-isothiocyanate primarily undergoes nucleophilic substitution reactions due to the presence of the reactive isothiocyanate group. It reacts with nucleophilic substituents such as amino, hydroxyl, and thiol groups in biomolecules, forming stable thiourea linkages . This reactivity makes it suitable for conjugation with proteins, peptides, and other biomolecules. The compound is also known to react with water and hydroxide ions, which can lead to its instability in aqueous solutions .
Scientific Research Applications
Tetramethylrhodamine-5-isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe for studying chemical reactions and molecular interactions.
Comparison with Similar Compounds
Tetramethylrhodamine-5-isothiocyanate is part of the rhodamine family of dyes, known for their bright fluorescence and high photostability. Similar compounds include:
Fluorescein isothiocyanate (FITC): Another widely used fluorescent dye with green fluorescence, commonly used in similar applications but with different spectral properties.
Alexa Fluor 555: A high-performance alternative to tetramethylrhodamine, offering brighter and more photostable fluorescence.
Rhodamine B isothiocyanate: Similar in structure and function but with slightly different spectral properties.
This compound stands out due to its specific excitation and emission wavelengths, making it particularly suitable for applications requiring red-orange fluorescence .
Properties
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-isothiocyanatobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c1-27(2)16-6-9-19-22(12-16)31-23-13-17(28(3)4)7-10-20(23)24(19)18-8-5-15(26-14-32)11-21(18)25(29)30/h5-13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSMFQNTEUNRPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)N=C=S)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376366 | |
Record name | Tetramethylrhodamine-5-isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80724-19-2 | |
Record name | Tetramethylrhodamine-5-isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080724192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetramethylrhodamine-5-isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRAMETHYLRHODAMINE-5-ISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KPL5N6L6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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